molecular formula C11H11FO B12641063 1-(4-Fluorophenyl)pent-1-en-3-one CAS No. 921206-14-6

1-(4-Fluorophenyl)pent-1-en-3-one

Cat. No.: B12641063
CAS No.: 921206-14-6
M. Wt: 178.20 g/mol
InChI Key: PBMQSVQMQKLVSD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pent-1-en-3-one is an organic compound with the molecular formula C11H11FO. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)pent-1-en-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with pent-1-en-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)pent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)pent-1-en-3-one is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the pentenone chain. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

921206-14-6

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-(4-fluorophenyl)pent-1-en-3-one

InChI

InChI=1S/C11H11FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3

InChI Key

PBMQSVQMQKLVSD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

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